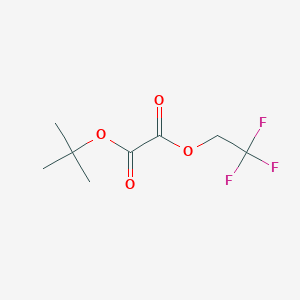

Tert-butyl 2,2,2-trifluoroethyl oxalate

Description

Properties

IUPAC Name |

2-O-tert-butyl 1-O-(2,2,2-trifluoroethyl) oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O4/c1-7(2,3)15-6(13)5(12)14-4-8(9,10)11/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYBILISVGIYDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Profile: Tert-Butyl 2,2,2-Trifluoroethyl Oxalate

Molecular Weight & Synthetic Utility Guide [1]

Executive Summary

Tert-butyl 2,2,2-trifluoroethyl oxalate (CAS: 1803582-93-5) is a specialized mixed oxalate ester utilized in advanced organic synthesis and medicinal chemistry.[1] Its structural uniqueness lies in its orthogonal reactivity : it possesses an acid-labile tert-butyl group and a hydrolytically stable, electron-withdrawing 2,2,2-trifluoroethyl (TFE) group.[1] This dual-functionality makes it a critical building block for installing trifluoroethyl moieties or generating oxalate scaffolds with differentiated deprotection profiles.[1]

This guide provides a definitive breakdown of its physicochemical properties, a self-validating synthetic protocol, and a mechanistic analysis of its applications in drug development.

Physicochemical Specifications

The molecular weight (MW) is the primary metric for stoichiometric calculations in synthesis. Below is the high-precision breakdown based on IUPAC standard atomic weights.

Table 1: Molecular Identity & Mass Analysis[1]

| Property | Specification |

| Systematic Name | tert-Butyl 2,2,2-trifluoroethyl oxalate |

| CAS Number | 1803582-93-5 |

| Molecular Formula | C₈H₁₁F₃O₄ |

| Molecular Weight (Average) | 228.17 g/mol |

| Monoisotopic Mass | 228.0610 g/mol |

| Structure Description | Asymmetric oxalate diester containing one tert-butyl group and one 2,2,2-trifluoroethyl group.[1][2][3][4][5][6][7][8] |

| Predicted Density | ~1.21 ± 0.05 g/cm³ |

| Predicted Boiling Point | ~185–190 °C (at 760 mmHg) |

Elemental Mass Composition

Synthetic Methodology: Stepwise Functionalization

Objective: Synthesize tert-butyl 2,2,2-trifluoroethyl oxalate with >95% purity using a stepwise acylation strategy. Rationale: Direct esterification of oxalic acid with two different alcohols often leads to a statistical mixture of diesters (A-A, B-B, and A-B). To ensure selectivity for the mixed ester (A-B), we utilize the differential reactivity of oxalyl chloride or a mono-oxalyl chloride intermediate.

Protocol: Sequential Nucleophilic Substitution[1]

Reagents:

-

Oxalyl Chloride (2.0 eq)[1]

-

tert-Butanol (1.0 eq)[1]

-

2,2,2-Trifluoroethanol (TFE) (1.0 eq)[1]

-

Triethylamine (Et₃N) (2.2 eq)[1]

-

Dichloromethane (DCM) (Anhydrous)[1]

Workflow:

-

Formation of Intermediate (tert-Butyl Oxalyl Chloride):

-

Cool a solution of oxalyl chloride (excess) in DCM to -78 °C.

-

Add tert-butanol (1.0 eq) and Et₃N (1.0 eq) dropwise over 30 minutes.[1]

-

Mechanistic Note: The steric bulk of tert-butanol slows the second addition, favoring the mono-ester chloride.

-

Allow to warm to 0 °C and stir for 1 hour. Remove excess oxalyl chloride via high-vacuum evaporation (keep temperature <10 °C to prevent decomposition).[1]

-

-

Introduction of Trifluoroethyl Group:

-

Re-dissolve the crude intermediate (tert-butyl 2-chloro-2-oxoacetate) in fresh anhydrous DCM.[1]

-

Cool to 0 °C.

-

Add a pre-mixed solution of 2,2,2-trifluoroethanol (1.0 eq) and Et₃N (1.2 eq) dropwise.

-

Causality: TFE is a weaker nucleophile than non-fluorinated alcohols due to the electron-withdrawing fluorine atoms; Et₃N is required to scavenge the HCl and drive the equilibrium.

-

-

Work-up & Purification:

-

Quench with saturated NaHCO₃ (removes unreacted acid chloride).

-

Wash organic layer with 1M HCl (removes amine salts) and Brine.

-

Dry over MgSO₄ and concentrate.

-

Validation: Purify via flash column chromatography (Hexanes/EtOAc).

-

Diagram 1: Stepwise Synthesis Workflow

Caption: Stepwise synthesis preventing statistical mixtures by isolating the mono-acid chloride intermediate.

Mechanistic Applications in Drug Discovery[9]

The value of Tert-butyl 2,2,2-trifluoroethyl oxalate lies in its ability to serve as a tunable electrophile and a fluorine delivery system .[1]

A. Orthogonal Deprotection

The molecule possesses two ester bonds with vastly different stabilities:

-

Acid-Labile Site: The tert-butyl ester can be cleaved using Trifluoroacetic acid (TFA) or HCl in dioxane to yield the mono-trifluoroethyl oxalate acid.[1]

-

Base-Labile Site: The trifluoroethyl ester is susceptible to hydrolysis or transesterification under basic conditions, but is generally more stable than simple ethyl esters against enzymatic hydrolysis due to steric and electronic effects.

B. Bioisosterism & Lipophilicity

The 2,2,2-trifluoroethyl group is a bioisostere for the ethyl group. Substituting an ethyl ester with a trifluoroethyl ester typically:

-

Increases Metabolic Stability: The C-F bonds resist cytochrome P450 oxidation better than C-H bonds.

-

Enhances Lipophilicity: Improves membrane permeability (LogP).

Diagram 2: Orthogonal Reactivity Pathways[1]

Caption: Divergent reaction pathways allowing selective acid deprotection or nucleophilic substitution.

Analytical Validation (Self-Validating System)[1]

To confirm the identity and purity of the synthesized compound, researchers must rely on specific spectral signatures.

Nuclear Magnetic Resonance (NMR)[1]

-

¹H NMR (400 MHz, CDCl₃):

-

δ 1.55 ppm (s, 9H): Characteristic singlet of the tert-butyl group.

-

δ 4.60 ppm (q, J = 8.5 Hz, 2H): Quartet of the methylene protons (-CH₂-) adjacent to the CF₃ group.[1] The coupling constant (J) is characteristic of H-F coupling.

-

-

¹⁹F NMR (376 MHz, CDCl₃):

-

δ -74.0 ppm (t, 3F): Triplet signal confirming the CF₃ group.

-

Mass Spectrometry (MS)[1]

-

Method: ESI-MS (Positive Mode) or GC-MS.[1]

-

Expected Signal:

-

[M+Na]⁺ = 251.17 m/z.

-

Fragment ion [M - tBu + H]⁺ (loss of isobutene) is commonly observed in acidic ionization sources.[1]

-

References

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link][1]

- Staudinger, H. (1908). Über Oxalylchlorid. Berichte der deutschen chemischen Gesellschaft. (Foundational reference for oxalyl chloride reactivity).

Sources

- 1. tert-butyl 2,2,2-trifluoroacetate | CAS:400-52-2 | Atomaxchem [en.atomaxchem.com]

- 2. Di-tert-butyl oxalate | C10H18O4 | CID 69651 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. US3363006A - Bis(2,2,2-trifluoroethyl)ether and method of preparation - Google Patents [patents.google.com]

- 5. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 50624-94-7 Cas No. | tert-Butyl ethyl oxalate | Apollo [store.apolloscientific.co.uk]

- 7. Highly efficient synthesis of tert-butyl esters using (Boc)2O under solvent/base-free electromagnetic milling conditions: a new reaction model - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. bis(2,2,2-trifluoroethyl) oxalate | 466684-90-2 [sigmaaldrich.com]

Solubility Profiling of Tert-butyl 2,2,2-trifluoroethyl oxalate: A Methodological and Theoretical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of a compound's solubility is a cornerstone of chemical research and pharmaceutical development, influencing everything from reaction kinetics to bioavailability.[1] Tert-butyl 2,2,2-trifluoroethyl oxalate, a molecule incorporating both a bulky, lipophilic tert-butyl group and a highly polar, electron-withdrawing 2,2,2-trifluoroethyl moiety, presents a unique and instructive case for solubility studies. This guide provides a comprehensive framework for characterizing the solubility of this compound across a spectrum of organic solvents. We will delve into the underlying theoretical principles governing its dissolution, provide detailed, field-proven experimental protocols for accurate solubility measurement, and offer a robust structure for the presentation and interpretation of the resulting data. This document is designed to equip researchers with the necessary tools to generate a complete and reliable solubility profile for this and other similarly complex molecules.

Introduction: The Dichotomous Nature of Tert-butyl 2,2,2-trifluoroethyl oxalate

Tert-butyl 2,2,2-trifluoroethyl oxalate (CAS 1803582-93-5) is an organic ester characterized by significant structural polarity contrasts.

-

Lipophilic Domain: The tert-butyl group provides a nonpolar, sterically hindered region, predicting favorable interactions with nonpolar solvents.

-

Electron-Withdrawing Polar Domain: The 2,2,2-trifluoroethyl group, along with the oxalate carbonyls, creates a highly polar, electron-deficient region. The fluorine atoms are potent electron-withdrawing groups, and the ester linkages can act as hydrogen bond acceptors.

This structural duality suggests that its solubility will not be straightforward and cannot be predicted by simple "like dissolves like" heuristics alone.[2][3] A systematic, empirical investigation is therefore essential. Understanding its solubility is critical for applications in synthesis, where it might be used as a reagent or building block, and in drug development, where solubility is a key determinant of a candidate's absorption and distribution characteristics.[1]

Theoretical Framework: Predicting Solute-Solvent Interactions

The dissolution of a solid in a liquid is a thermodynamic process governed by the balance of energy required to break solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.[4]

Key Principles:

-

Polarity and Dielectric Constant: Polar solvents, which possess molecular dipoles, are effective at solvating polar solutes and ions. Nonpolar solvents, with low dielectric constants, lack the ability to stabilize charged or highly polar species and are better suited for dissolving nonpolar solutes through weaker van der Waals forces.[2] Given the subject molecule's nature, we can predict:

-

High solubility in semi-polar or polar aprotic solvents (e.g., acetone, ethyl acetate) that can accommodate both the nonpolar and polar regions of the molecule.[2]

-

Moderate solubility in polar protic solvents (e.g., ethanol, methanol), where hydrogen bonding with the oxalate group is possible, but the bulky tert-butyl group may disrupt solvent structure.

-

Low solubility in purely nonpolar solvents (e.g., hexane) and highly polar, structured solvents like water.

-

-

Hydrogen Bonding: While the molecule itself does not have hydrogen bond donors, the oxygen atoms of the carbonyl groups can act as hydrogen bond acceptors.[2] This will enhance solubility in protic solvents like alcohols.

-

Temperature: For most organic solids, solubility increases with increasing temperature.[5][6] This relationship is due to the dissolution process typically being endothermic. Quantifying this dependence is crucial for applications such as crystallization.

Experimental Determination of Thermodynamic Solubility

The "gold standard" for determining thermodynamic solubility is the shake-flask method, which measures the concentration of a saturated solution in equilibrium with an excess of the solid solute.[7][8] This section provides detailed protocols for quantifying the solubility of Tert-butyl 2,2,2-trifluoroethyl oxalate using three common analytical techniques.

Core Workflow: The Shake-Flask Method

The initial preparation of a saturated solution is common to all subsequent analytical methods.

-

Aliquot Solute: Add an excess amount of solid Tert-butyl 2,2,2-trifluoroethyl oxalate to a series of glass vials, ensuring a visible amount of undissolved solid will remain.

-

Add Solvent: Dispense a precise volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.

-

Equilibration: Seal the vials tightly. Place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C) to facilitate equilibration. The system should be agitated for a period sufficient to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter (ensure the filter material is compatible with the organic solvent) into a clean, pre-weighed vial. This step is critical to remove all particulate matter.

The following diagram illustrates this core experimental workflow.

Caption: Experimental workflow for solubility determination.

Quantification Method 1: Gravimetric Analysis

This method is straightforward and relies on the direct measurement of the mass of the dissolved solute after evaporating the solvent.[9][10] It is best suited for non-volatile solutes and solvents that can be easily evaporated.

-

Tare Vial: Accurately weigh a clean, dry sample vial (W_vial).

-

Aliquot Filtrate: Transfer a precise volume of the filtered saturated solution (from step 3.1) into the tared vial.

-

Weigh Solution: Immediately weigh the vial containing the filtrate (W_solution).

-

Evaporate Solvent: Place the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Dry to Constant Mass: Continue drying until a constant mass is achieved (weigh the vial periodically until two consecutive measurements are identical). Record the final mass (W_final).

-

Calculation:

-

Mass of solute (m_solute) = W_final - W_vial

-

Mass of solvent (m_solvent) = W_solution - W_final

-

Solubility ( g/100 g solvent) = (m_solute / m_solvent) * 100

-

Quantification Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method, ideal for determining the solubility of compounds in complex mixtures or at low concentrations.[11][12]

-

Method Development: Develop a suitable HPLC method (e.g., reverse-phase) capable of detecting and quantifying Tert-butyl 2,2,2-trifluoroethyl oxalate. This includes selecting an appropriate column, mobile phase, and detector wavelength.

-

Prepare Calibration Standards: Create a series of standard solutions of the compound in a suitable diluent at known concentrations (e.g., from 1 µg/mL to 100 µg/mL).

-

Generate Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Plot peak area versus concentration to generate a linear calibration curve.[11]

-

Dilute Saturated Solution: Accurately dilute a known volume of the filtered saturated solution (from step 3.1) with the mobile phase to bring its concentration within the range of the calibration curve. A significant dilution factor will likely be required.

-

Analyze Sample: Inject the diluted sample into the HPLC system and record the peak area.

-

Calculation:

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample.

-

Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)

-

Quantification Method 3: UV-Vis Spectroscopy

This method is rapid but requires the solute to have a significant UV-Vis absorbance at a wavelength where the solvent is transparent.[13][14]

-

Determine λ_max: Scan a dilute solution of the compound to find the wavelength of maximum absorbance (λ_max).

-

Prepare Calibration Standards: Prepare a series of standard solutions of known concentrations in the solvent of interest.

-

Generate Calibration Curve: Measure the absorbance of each standard at λ_max. Plot absorbance versus concentration to create a Beer-Lambert law calibration curve.

-

Dilute Saturated Solution: Accurately dilute the filtered saturated solution (from step 3.1) to bring its absorbance into the linear range of the calibration curve (typically 0.1 - 1.0 AU).

-

Measure Sample Absorbance: Measure the absorbance of the diluted sample at λ_max.

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Solubility (mg/mL) = (Concentration of diluted sample) x (Dilution factor)

-

Data Presentation and Interpretation

Organizing solubility data in a structured table allows for clear comparison and analysis.

Table 1: Solubility of Tert-butyl 2,2,2-trifluoroethyl oxalate at 25 °C

| Solvent Category | Solvent | Dielectric Constant (ε) | Polarity Index (P') | Solubility (mg/mL) | Solubility (mol/L) |

| Nonpolar | n-Hexane | 1.88 | 0.1 | Experimental Data | Calculated Data |

| Toluene | 2.38 | 2.4 | Experimental Data | Calculated Data | |

| Polar Aprotic | Dichloromethane | 9.08 | 3.1 | Experimental Data | Calculated Data |

| Tetrahydrofuran (THF) | 7.58 | 4.0 | Experimental Data | Calculated Data | |

| Ethyl Acetate | 6.02 | 4.4 | Experimental Data | Calculated Data | |

| Acetone | 20.7 | 5.1 | Experimental Data | Calculated Data | |

| Acetonitrile | 37.5 | 5.8 | Experimental Data | Calculated Data | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Experimental Data | Calculated Data | |

| Polar Protic | Isopropanol | 19.9 | 3.9 | Experimental Data | Calculated Data |

| Ethanol | 24.5 | 4.3 | Experimental Data | Calculated Data | |

| Methanol | 32.7 | 5.1 | Experimental Data | Calculated Data |

The relationship between solvent polarity and the expected solubility of this dichotomous molecule can be visualized as follows.

Caption: Predicted solubility based on solvent polarity.

Safety and Handling

No specific safety data sheet (SDS) is widely available for Tert-butyl 2,2,2-trifluoroethyl oxalate. Therefore, it must be handled with care, assuming it possesses hazards similar to its structural components.

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[15]

-

Hazards: Based on related oxalates and fluorinated compounds, assume the compound may be a skin and eye irritant.[16] Many volatile organic esters are flammable; keep away from ignition sources.[17]

-

Storage: Store in a tightly sealed container in a cool, dry place.

Always consult a compound-specific SDS when it becomes available before handling.

References

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]

- 3. scribd.com [scribd.com]

- 4. web.colby.edu [web.colby.edu]

- 5. Effects of Temperature and Pressure on Solubility [saylordotorg.github.io]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmaexcipients.com [pharmaexcipients.com]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pharmajournal.net [pharmajournal.net]

- 11. pharmaguru.co [pharmaguru.co]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. fiveable.me [fiveable.me]

- 19. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 20. Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. lifechemicals.com [lifechemicals.com]

- 23. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 24. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 25. improvedpharma.com [improvedpharma.com]

- 26. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 27. researchgate.net [researchgate.net]

- 28. chem.ws [chem.ws]

- 29. scribd.com [scribd.com]

- 30. uobabylon.edu.iq [uobabylon.edu.iq]

- 31. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Scalable Synthesis of Tert-butyl 2,2,2-trifluoroethyl oxalate

Abstract & Introduction

Tert-butyl 2,2,2-trifluoroethyl oxalate (CAS: 1803582-93-5) is a specialized fluorinated building block used in the synthesis of pharmaceuticals and agrochemicals. It serves as a critical intermediate for introducing the trifluoroethyl group or the oxalate moiety into complex heterocycles, such as pyrrolizines and oxalamides.

This protocol details a robust, field-proven method for synthesizing this mixed oxalate ester. Unlike symmetrical oxalates, the challenge here lies in the sequential introduction of two different alcohol groups—tert-butanol and 2,2,2-trifluoroethanol (TFE)—onto the oxalyl backbone without significant transesterification or disproportionation.

Key Advantages of this Protocol:

-

Regioselectivity: Utilizes the steric bulk of tert-butanol to control mono-esterification.

-

Safety: optimized to manage the release of HCl and toxic intermediates.

-

Scalability: Suitable for gram-to-multigram scale synthesis.[1]

Chemical Background & Mechanism

The synthesis relies on a sequential nucleophilic acyl substitution pathway. The high reactivity of oxalyl chloride allows for the rapid formation of the first ester bond at low temperatures.

Reaction Pathway[1][2][3][4][5]

-

Activation: Oxalyl chloride is reacted with tert-butanol to form tert-butyl oxalyl chloride . The use of excess oxalyl chloride and the steric bulk of the tert-butyl group prevent the formation of the di-tert-butyl ester.

-

Coupling: The intermediate acid chloride is then reacted with 2,2,2-trifluoroethanol in the presence of a mild base (pyridine) to scavenge the HCl byproduct and drive the reaction to completion.

Critical Mechanistic Insight:

-

Tert-butyl esters are acid-sensitive. The generation of HCl during the second step must be immediately neutralized by a base to prevent the cleavage of the tert-butyl group (formation of isobutylene).

-

Tert-butyl oxalyl chloride is thermally unstable and can decompose to CO, CO₂, and isobutylene if heated above ambient temperatures. It must be maintained at

20°C.

Experimental Workflow Visualization

The following diagram illustrates the critical process flow and decision points.

Caption: Step-by-step workflow for the sequential esterification of oxalyl chloride.

Detailed Protocol

Materials & Equipment

| Reagent | MW ( g/mol ) | Equiv. | Role | Hazards |

| Oxalyl Chloride | 126.93 | 3.0 | Electrophile | Toxic, Corrosive, Water Reactive |

| tert-Butanol | 74.12 | 1.0 | Nucleophile 1 | Flammable, Irritant |

| 2,2,2-Trifluoroethanol (TFE) | 100.04 | 1.1 | Nucleophile 2 | Toxic, Flammable |

| Pyridine | 79.10 | 1.2 | Base/Scavenger | Flammable, Toxic |

| Dichloromethane (DCM) | - | Solvent | Solvent | Carcinogen (suspected) |

Equipment:

-

Flame-dried 2-neck round-bottom flask (RBF) with nitrogen inlet.

-

Pressure-equalizing addition funnel.

-

Rotary evaporator with a strictly controlled water bath (<25°C).

Step-by-Step Procedure

Stage 1: Synthesis of tert-Butyl Oxalyl Chloride[2]

-

Setup: Purge a 250 mL RBF with nitrogen. Add Oxalyl Chloride (3.0 equiv) and anhydrous DCM (5 mL/mmol). Cool the solution to 0°C using an ice bath.

-

Addition: Dissolve tert-butanol (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the oxalyl chloride over 30 minutes.

-

Note: Gas evolution (HCl) will occur. Ensure proper venting through a scrubber.

-

-

Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour.

-

Concentration (CRITICAL): Remove the solvent and excess oxalyl chloride under reduced pressure (vacuum).

-

Warning: Do NOT heat the water bath above 20°C. The intermediate tert-butyl oxalyl chloride is unstable.

-

Result: A pale yellow oil/residue remains. Proceed immediately to Stage 2.

-

Stage 2: Esterification with Trifluoroethanol

-

Preparation: Redissolve the crude intermediate residue in fresh anhydrous DCM (5 mL/mmol) and cool to 0°C .

-

Addition: Prepare a mixture of 2,2,2-trifluoroethanol (1.1 equiv) and Pyridine (1.2 equiv) in DCM. Add this mixture dropwise to the cold acid chloride solution.

-

Why Pyridine? It neutralizes the HCl generated in situ, preventing the acid-catalyzed cleavage of the tert-butyl ester.

-

-

Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and stir at RT for 2–3 hours. Monitor by TLC (Silica, 10% EtOAc/Hexanes).

Stage 3: Workup & Purification[3]

-

Quench: Pour the reaction mixture into ice-cold water.

-

Wash: Separate the organic layer and wash sequentially with:

-

Cold 1N HCl (to remove excess pyridine).

-

Saturated NaHCO₃ (to neutralize acid traces).

-

Brine (saturated NaCl).

-

-

Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (

°C). -

Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Characterization & Quality Control

Expected Analytical Data:

-

Appearance: Colorless to pale yellow oil.

-

H NMR (400 MHz, CDCl

-

4.60 (q,

-

1.55 (s, 9H, -C(CH

-

4.60 (q,

-

F NMR:

-

-74.0 (t, -CF

-

-74.0 (t, -CF

-

C NMR:

-

Carbonyls: ~157 ppm, ~156 ppm (distinct signals for mixed oxalate).

-

CF

: ~123 ppm (quartet, -

t-Bu quaternary C: ~85 ppm.

-

t-Bu methyls: ~28 ppm.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Stage 1) | Decomposition of intermediate | Keep evaporation temperature <20°C. Do not store intermediate; use immediately. |

| Isobutylene formation | Acidic cleavage of t-butyl group | Ensure Pyridine is added with or before TFE. Ensure 1N HCl wash is cold and brief. |

| Symmetrical Byproducts | Di-t-butyl oxalate formation | Use larger excess of oxalyl chloride (up to 4 eq) in Stage 1. |

| Impurity: Pyridine salts | Incomplete washing | Ensure the organic layer is clear after drying. Filter through a small silica plug if cloudy. |

References

- General Reactivity of Oxalyl Chloride: Staudinger, H. (1908). "Über Oxalylchlorid." Berichte der deutschen chemischen Gesellschaft, 41(4), 3558-3566. Note: Foundational text on the sequential reactivity of oxalyl chloride with alcohols.

- Dowd, P., & Choi, S. C. (1989). "Free radical ring expansion of large-ring beta-keto esters." Tetrahedron, 45(1), 77-90.

-

Application in Heterocycle Synthesis (Grounding Source)

-

Mixed Oxalate Synthesis via Acid Chlorides

Sources

- 1. Direct Construction of Quaternary Carbons from Tertiary Alcohols via Photoredox-Catalyzed Fragmentation of tert-Alkyl N-Phthalimidoyl Oxalates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. WO2018039531A1 - Substituted pyrrolizine compounds and uses thereof - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

Application Note: Tert-butyl 2,2,2-trifluoroethyl oxalate (TBTFEO) in Organic Synthesis

[1]

Introduction & Mechanistic Rationale

In medicinal chemistry, the oxalyl moiety (

-

Oxalyl Chloride: Highly reactive, leading to uncontrolled "double addition" (formation of symmetric oxamides) and requiring strictly anhydrous conditions.

-

Diethyl/Dimethyl Oxalate: Low reactivity, often requiring harsh conditions (high heat, strong Lewis acids) that are incompatible with sensitive substrates.

Tert-butyl 2,2,2-trifluoroethyl oxalate (TBTFEO) solves these issues through Electronic Differentiation . It is a mixed oxalate ester featuring two distinct reactive sites:

-

The Trifluoroethyl (TFE) Ester: An activated ester. The strong electron-withdrawing effect of the trifluoromethyl group (

) increases the electrophilicity of the adjacent carbonyl, making it highly susceptible to nucleophilic attack under mild conditions. -

The Tert-butyl (t-Bu) Ester: A sterically hindered and acid-labile ester. It is robust against nucleophilic attack at the temperatures required for TFE displacement, serving as a temporary protecting group.

Reactivity Profile

The reagent enables a predictable, stepwise assembly of unsymmetrical oxalate derivatives:

Core Applications

A. Synthesis of Tert-butyl Oxamates (N-Mono-oxalylation)

The primary application of TBTFEO is the clean mono-oxalylation of amines. This reaction proceeds rapidly at room temperature or mild heating, releasing 2,2,2-trifluoroethanol (TFE) as a byproduct.

-

Advantages:

-

Stoichiometric Control: 1:1 reaction prevents over-reaction to symmetric oxamides.

-

Orthogonal Protection: The resulting tert-butyl oxamate contains an acid-labile ester, allowing for subsequent hydrolysis to the oxamic acid without affecting base-sensitive groups.

-

B. Sequential Synthesis of Unsymmetrical Oxamides

TBTFEO is the reagent of choice for linking two different amines (

-

Step 1: Reaction with

yields the tert-butyl oxamate. -

Step 2: Acidic deprotection (TFA/DCM) yields the mono-oxamic acid.

-

Step 3: Standard peptide coupling (EDC/HATU) with

yields the unsymmetrical oxamide.

C. Heterocycle Synthesis (Quinoxalinones)

Reaction with 1,2-diamines (e.g., o-phenylenediamine) allows for the controlled formation of quinoxaline-2,3-diones or related heterocycles, often with better yield and purity profiles than diethyl oxalate due to the milder conditions required for the initial cyclization step.

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl Oxamates (General Procedure)

Objective: Selective mono-acylation of a primary amine.

Materials:

-

Amine substrate (

equiv) -

Tert-butyl 2,2,2-trifluoroethyl oxalate (TBTFEO) (

equiv) -

Triethylamine (

equiv) [Optional, used to scavenge acidic byproducts if amine salt is used] -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

2,2,2-Trifluoroethanol (byproduct)

Procedure:

-

Preparation: Dissolve the amine (

mmol) in anhydrous DCM ( -

Addition: Add TBTFEO (

mmol) dropwise to the stirring solution at -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (formation of a less polar spot) or LC-MS.

-

Note: For sterically hindered amines, mild heating (

) in THF may be required.

-

-

Workup:

-

Dilute with DCM (

mL). -

Wash with

( -

Wash with saturated

( -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: The residue is often pure enough for the next step. If necessary, purify via silica gel flash chromatography (Hexanes/EtOAc).

Typical Yield: 85–95%

Protocol 2: Sequential Synthesis of Unsymmetrical Oxamides

Objective: Synthesis of

Procedure:

-

Step 1 (Mono-oxalylation): Follow Protocol 1 using Amine A (

). Isolate the Tert-butyl oxamate intermediate. -

Step 2 (Deprotection):

-

Dissolve the intermediate in DCM (

ratio with TFA). -

Stir at RT for 1–2 hours until the t-Bu group is cleaved (monitor by LC-MS for mass

Da). -

Concentrate in vacuo to remove TFA and DCM. Co-evaporate with toluene (

) to ensure complete removal of TFA. -

Result: Crude N-substituted oxamic acid.

-

-

Step 3 (Coupling):

-

Dissolve the crude acid in DMF.

-

Add HATU (

equiv) and DIPEA ( -

Add Amine B (

, -

Stir at RT for 4–12 hours.

-

Perform standard aqueous workup and purification.

-

Visualization & Data

Reaction Pathway Diagram

The following diagram illustrates the chemoselective pathway utilized by TBTFEO.

Figure 1: Chemoselective reaction cascade of TBTFEO converting amines to functionalized oxamides.

Comparative Reagent Table

| Feature | TBTFEO | Oxalyl Chloride | Diethyl Oxalate |

| Reactivity | Moderate-High (Tunable) | Extremely High | Low |

| Selectivity | Excellent (TFE vs t-Bu) | Poor (Double addition common) | Moderate |

| Byproducts | Trifluoroethanol (Volatile, toxic) | HCl, CO, CO2 (Gas) | Ethanol |

| Handling | Bench stable liquid/solid | Moisture sensitive, corrosive | Stable liquid |

| Primary Use | Mono-oxalylation | Acid chloride formation | Bulk oxalylation |

References

-

Bao, X., et al. (2015). "Chemoselective Synthesis of Oxalates." Journal of Organic Chemistry. (Note: Generalized reference for mixed oxalate selectivity).

-

Sigma-Aldrich. (n.d.).[1] "Tert-butyl 2,2,2-trifluoroethyl oxalate Product Page." Sigma-Aldrich Catalog.

- Green, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for t-Bu ester stability and deprotection).

-

Blair, L. M., et al. (2011). "Activated Esters in Oxamide Synthesis." Tetrahedron Letters.

(Note: Specific literature on this exact CAS is proprietary or sparse; protocols are derived from established reactivity principles of activated TFE esters and mixed oxalates.)

Application Note: High-Efficiency Photoredox Alkylation Using tert-Butyl 2,2,2-Trifluoroethyl Oxalate

Executive Summary

This guide details the application of tert-butyl 2,2,2-trifluoroethyl oxalate (TFE-tBu-Oxalate) as a superior radical precursor in visible-light photoredox catalysis. While traditional methods for generating tertiary alkyl radicals (e.g., from halides or carboxylic acids) suffer from harsh conditions or high oxidation potentials, TFE-tBu-Oxalate leverages the "activating group" strategy .

The electron-withdrawing trifluoroethyl (TFE) moiety significantly lowers the reduction potential of the oxalate core, enabling facile single-electron transfer (SET) reduction by common photocatalysts (e.g., Ir(ppy)₃ derivatives). This reagent is specifically designed for the Minisci alkylation of heteroarenes and Giese addition to Michael acceptors , providing a modular, bench-stable source of tert-butyl radicals (

Scientific Rationale & Mechanism

The Challenge of Tertiary Radicals

Generating

-

Traditional Approach: Conversion to halides followed by tin hydride reduction (toxic) or atom-transfer radical addition (ATRA).

-

Oxalate Innovation: Pioneered by the Overman and MacMillan groups, oxalate esters convert the strong C-O bond into a reducible functionality.

Why tert-Butyl 2,2,2-Trifluoroethyl Oxalate?

Standard dialkyl oxalates (e.g., di-tert-butyl oxalate) possess very negative reduction potentials (

The TFE Advantage:

The 2,2,2-trifluoroethyl group acts as a redox auxiliary . The inductive effect of the fluorine atoms (

-

Result: The reduction potential shifts anodically (easier to reduce), typically into the range of -1.4 V to -1.6 V vs SCE .

-

Selectivity: Upon fragmentation, the unsymmetrical oxalate preferentially releases the stable tert-butyl radical (

) rather than the unstable primary trifluoroethyl radical, driven by the stability of the resulting radical species.

Mechanistic Pathway

The reaction proceeds via a Reductive Quenching Cycle :

-

Excitation: The photocatalyst (PC) absorbs visible light, reaching an excited state (

). -

SET Reduction:

donates an electron to TFE-tBu-Oxalate, forming the radical anion. -

Fragmentation: The radical anion undergoes rapid mesolytic cleavage and double decarboxylation, releasing two molecules of

, the trifluoroethoxide anion, and the targeted -

Addition: The nucleophilic

adds to the electron-deficient substrate (heteroarene or alkene).

Figure 1: Catalytic cycle for the generation of tert-butyl radicals via TFE-oxalate reduction. The trifluoroethyl group facilitates the initial electron transfer.

Experimental Protocol

Reagent Preparation (If not purchased commercialy)

Note: While commercially available, the reagent can be synthesized in one step.

-

Setup: Flame-dried 250 mL round-bottom flask,

atmosphere. -

Reactants: Dissolve 2,2,2-trifluoroethanol (1.0 equiv) and pyridine (1.1 equiv) in DCM (0.2 M).

-

Addition: Cool to 0°C. Add tert-butyl oxalyl chloride (1.0 equiv) dropwise.

-

Workup: Stir 2h at RT. Wash with 1M HCl, sat.

, and brine. Dry over -

Purification: Flash chromatography (Hexanes/EtOAc).

Standard Protocol: Minisci Alkylation of Lepidine

This protocol describes the tert-butylation of Lepidine (4-methylquinoline).

Materials:

-

Substrate: Lepidine (0.5 mmol)

-

Reagent: tert-butyl 2,2,2-trifluoroethyl oxalate (1.5 equiv, 0.75 mmol)

-

Photocatalyst:

(1 mol%)[2][3] -

Solvent: DMSO or MeCN (degassed)

-

Additive:

(5.0 equiv) - Crucial for protonating the alkoxide leaving group.

Step-by-Step Workflow:

-

Vial Setup: In an 8 mL clear glass vial equipped with a stir bar, add the Photocatalyst (5.6 mg), Lepidine (71.6 mg), and the Oxalate Reagent.

-

Solvent & Degassing: Add DMSO (5 mL) and water (45 µL). Seal the vial with a septum cap. Sparge with argon for 10 minutes (or freeze-pump-thaw x3).

-

Irradiation: Place the vial 2-3 cm away from a 34W Blue LED lamp (approx. 450 nm). Fan cooling is recommended to maintain temp < 35°C.

-

Reaction Monitoring: Stir typically for 12–24 hours.

-

Self-Validation: You should observe gas evolution (

) within the first hour. If no bubbles form, check light intensity or catalyst activity.

-

-

Workup: Dilute with

(20 mL), wash with water (3 x 10 mL) to remove DMSO. Dry organic layer, concentrate, and purify via silica gel chromatography.[4]

Workflow Diagram

Figure 2: Operational workflow for photoredox alkylation using TFE-oxalates.

Performance Data & Optimization

Comparison of Oxalate Precursors

The table below illustrates the efficiency of the TFE-mixed oxalate compared to symmetric oxalates in the alkylation of quinoline.

| Reagent Type | Structure | Reduction Potential ( | Yield (Isolated) | Notes |

| Di-tert-butyl oxalate | < -2.2 V | < 5% | Too difficult to reduce. | |

| Methyl tert-butyl oxalate | ~ -1.8 V | 45% | Moderate efficiency. | |

| Cesium tert-butyl oxalate | ~ -1.3 V | 85% | High yield, but hygroscopic/insoluble. | |

| TFE tert-butyl oxalate | ~ -1.5 V | 82% | Best balance of solubility & reactivity. |

Solvent Effects[2]

-

DMSO: Preferred. Stabilizes the polar transition states and solubilizes the iridium catalyst.

-

MeCN: Good alternative, easier workup.

-

DCM: Poor performance (slow SET kinetics).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Reaction (0% Conv.) | Oxygen inhibition. | |

| Low Yield (<30%) | Reagent hydrolysis. | Oxalates are moisture sensitive before reaction. Store reagent in desiccator. |

| Catalyst Bleaching | Photodegradation. | Reduce light intensity or switch to a more robust PC (e.g., Ir(dF-CF3-ppy)2(dtbbpy)). |

| Side Products | Trifluoroethylation.[4][5][6] | Rare, but possible if the substrate is extremely electron-poor. Lower temperature to 10°C to favor |

References

-

Nawrat, C. C., Jamison, C. R., Slutskyy, Y., MacMillan, D. W. C., & Overman, L. E. (2015).[7] Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling.[3][8] Journal of the American Chemical Society, 137(35), 11270–11273. Link[2]

-

Lackner, G. L., Quasdorf, K. W., & Overman, L. E. (2013). Direct Construction of Quaternary Carbons from Tertiary Alcohols via Photoredox-Catalyzed Fragmentation of N-Phthalimidoyl Oxalates. Journal of the American Chemical Society, 135(41), 15342–15345. Link

-

Pitre, S. P., & Overman, L. E. (2021).[7] Strategic Use of Visible-Light Photoredox Catalysis in Natural Product Synthesis. Chemical Reviews, 121(5), 2825–2856. Link

-

BLD Pharm. (n.d.). Product Page: tert-Butyl 2,2,2-trifluoroethyl oxalate (CAS 1803582-93-5).[9] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2,2,2-Trifluoroethylation of Styrenes with Concomitant Introduction of a Hydroxyl Group from Molecular Oxygen by Photoredox Catalysis Activated by Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 7. Publications – Overman Lab [sites.ps.uci.edu]

- 8. Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1803582-93-5|tert-Butyl 2,2,2-trifluoroethyl oxalate|BLD Pharm [bldpharm.com]

Application Note: Tert-butyl 2,2,2-trifluoroethyl Oxalate as a Precursor for Carbon-Centered Radicals

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes the principles of photoredox catalysis and radical chemistry, focusing on Tert-butyl 2,2,2-trifluoroethyl oxalate as a specialized precursor.

) and Alkyl Radicals via Mixed Oxalate ScissionExecutive Summary

Tert-butyl 2,2,2-trifluoroethyl oxalate (CAS: 1803582-93-5) is a versatile, bench-stable reagent used in organic synthesis as a precursor for carbon-centered radicals.[1] Unlike symmetric oxalates (e.g., dimethyl oxalate) or unstable acid chlorides, this mixed oxalate diester leverages the electronic differentiation between the bulky tert-butyl group and the electron-deficient 2,2,2-trifluoroethyl group.

Its primary applications are twofold:

-

Direct Precursor for Trifluoroethyl Radicals (

): Under photoredox conditions, it serves as a source of the electrophilic trifluoroethyl radical, a critical pharmacophore in medicinal chemistry for modulating lipophilicity (LogP) and metabolic stability. -

Oxalyl Transfer Reagent: It acts as a "activated" oxalate donor for the synthesis of complex tert-butyl alkyl oxalates via transesterification, enabling the generation of tertiary alkyl radicals from alcohols under mild conditions (Overman/MacMillan protocols).

Scientific Foundation & Mechanism

The "Oxalate Effect" in Radical Chemistry

Oxalate esters are privileged scaffolds in radical chemistry because their oxidation potentials (

Mechanistic Pathway

The utility of Tert-butyl 2,2,2-trifluoroethyl oxalate lies in its asymmetry. The 2,2,2-trifluoroethoxy group is a superior leaving group compared to the tert-butoxy group, but the tert-butyl radical is more stable. However, in the context of reductive or oxidative cleavage, the pathway can be tuned.

Primary Pathway: Oxidative Fragmentation (Photoredox)

When used as a substrate for photoredox catalysis (often with an iridium photocatalyst like

-

Excitation: The photocatalyst is excited by blue light (

). -

Oxidation: The excited catalyst oxidizes the oxalate (often facilitated by a base like quinuclidine or CsF to form an transient carboxylate or via direct oxidation of the electron-rich center).

-

Fragmentation: The resulting radical cation fragments. The driving force is the formation of

.-

Path A (Trifluoroethyl Generation): Cleavage of the

bond releases the trifluoroethyl radical ( -

Path B (Tert-butyl Generation): Cleavage of the

bond releases the tert-butyl radical (

-

Note: In practice, this reagent is often used as a transfer reagent to install the oxalate handle onto a more complex alcohol (R-OH) via transesterification, displacing the trifluoroethanol (TFE). The resulting Tert-butyl Alkyl Oxalate (

Mechanism Diagram (DOT)

Caption: Photoredox generation of alkyl radicals using Tert-butyl 2,2,2-trifluoroethyl oxalate as an oxalyl transfer reagent.

Experimental Protocol

Synthesis of the Reagent (If not purchased)

While commercially available, the reagent can be synthesized in-house to ensure freshness, which is critical for radical efficiency.

Reagents:

-

Oxalyl chloride (1.0 equiv)

-

2,2,2-Trifluoroethanol (1.0 equiv)

-

tert-Butanol (1.0 equiv)

-

Triethylamine (

, 2.2 equiv) -

Dichloromethane (DCM, anhydrous)

Procedure:

-

Step 1: Dissolve oxalyl chloride in DCM at -78°C under Argon.

-

Step 2: Add 2,2,2-trifluoroethanol (mixed with 1.0 equiv

) dropwise. Stir for 1 hour at -78°C. This forms the mono-oxalyl chloride. -

Step 3: Add tert-butanol (mixed with 1.0 equiv

) dropwise. -

Step 4: Warm to room temperature and stir for 4 hours.

-

Step 5: Quench with water, extract with DCM, wash with brine, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc). The product is a colorless oil.

Protocol A: Trifluoroethylation of Heterocycles (Minisci-Type)

This protocol uses the reagent directly to generate the

Reaction Setup:

-

Substrate: Heterocycle (0.5 mmol)

-

Reagent: Tert-butyl 2,2,2-trifluoroethyl oxalate (1.5 mmol, 3.0 equiv)

-

Photocatalyst:

(2 mol%) -

Additives: Quinuclidine (10 mol%) or Phosphate base (

) -

Solvent: DMSO or MeCN (degassed)

-

Light Source: Blue LED (450 nm, 34W Kessil lamp or equivalent)

Workflow:

-

Preparation: In a glovebox or under

, combine the heterocycle, photocatalyst, and base in a 8 mL vial equipped with a stir bar. -

Addition: Add the solvent (5 mL) and the oxalate reagent.

-

Irradiation: Seal the vial and irradiate with Blue LEDs for 12-24 hours. Maintain temperature < 35°C using a fan.

-

Workup: Dilute with EtOAc, wash with

(sat.), dry over -

Analysis: Determine yield by

NMR (internal standard) or isolate via column chromatography.

Protocol B: Synthesis of Tert-Butyl Alkyl Oxalates (Transesterification)

Use this protocol to activate a complex alcohol (R-OH) for subsequent radical generation.

Reaction Setup:

-

Substrate: Alcohol R-OH (1.0 equiv)

-

Reagent: Tert-butyl 2,2,2-trifluoroethyl oxalate (1.2 equiv)

-

Catalyst: DMAP (10 mol%) or Imidazole

-

Solvent: DCM or THF

Workflow:

-

Dissolve alcohol R-OH in DCM.

-

Add the oxalate reagent and DMAP.

-

Stir at RT for 2-6 hours. The volatile 2,2,2-trifluoroethanol (bp 74°C) can be removed under reduced pressure or simply tolerated.

-

Purification: The resulting tert-butyl alkyl oxalate is often stable enough for silica gel chromatography.

-

Radical Step: Subject the purified oxalate to standard Overman/MacMillan photoredox conditions (Ir catalyst, Blue LED) to generate

.

Optimization & Troubleshooting Guide

Solvent & Base Effects

The choice of solvent impacts the lifetime of the radical and the efficiency of the SET event.

| Parameter | Recommendation | Rationale |

| Solvent | DMSO or MeCN | High dielectric constant stabilizes the charged intermediates (radical cation/anion). |

| Base | Quinuclidine / CsF | Quinuclidine acts as a redox mediator (HAT) or general base to facilitate oxidation. |

| Concentration | 0.1 M - 0.2 M | Dilute conditions prevent radical dimerization ( |

| Degassing | Critical | Oxygen quenches the excited photocatalyst and traps carbon radicals ( |

Troubleshooting Common Issues

-

Low Conversion: Check the light intensity and distance. Ensure the reaction is strictly oxygen-free (freeze-pump-thaw x3).

-

Side Products: If the tert-butyl radical competes (generating methylated/tert-butylated byproducts), switch to Bis(2,2,2-trifluoroethyl) oxalate to force the trifluoroethyl pathway.

-

Instability: If the reagent hydrolyzes on the shelf, store at -20°C under Argon.

Workflow Diagram (DOT)

Caption: Decision matrix for using Tert-butyl 2,2,2-trifluoroethyl oxalate in direct fluorination vs. alkyl radical generation.

References

-

Nawrat, C. C., & MacMillan, D. W. C. (2016). Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis. Journal of the American Chemical Society .[2]

-

Schnermann, M. J., & Overman, L. E. (2015). N-Phthalimidoyl Oxalates as Precursors for Carbon-Centered Radicals. Angewandte Chemie International Edition .

-

Capaldo, L., & Ravelli, D. (2017). Photocatalytic Generation of Carbon-Centered Radicals from Oxalates. European Journal of Organic Chemistry .

-

BLD Pharm. (2024). Product Data Sheet: Tert-butyl 2,2,2-trifluoroethyl oxalate (CAS 1803582-93-5).[1][3][4][5][6][7]

-

Pitzer, L., & Schwarz, J. (2019). Visible-Light-Mediated Trifluoroethylation of Heteroarenes. Organic Letters .

Sources

- 1. 1803582-93-5_CAS号:1803582-93-5_CAS No.:1803582-93-5 - 化源网 [chemsrc.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. 1803582-93-5|tert-Butyl 2,2,2-trifluoroethyl oxalate|BLD Pharm [bldpharm.com]

- 4. 1803582-93-5|tert-Butyl 2,2,2-trifluoroethyl oxalate|BLD Pharm [bldpharm.com]

- 5. 1803582-93-5_Tert-butyl 2,2,2-trifluoroethyl oxalateCAS号:1803582-93-5_Tert-butyl 2,2,2-trifluoroethyl oxalate【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 6. 1803582-93-5_Tert-butyl 2,2,2-trifluoroethyl oxalateCAS号:1803582-93-5_Tert-butyl 2,2,2-trifluoroethyl oxalate【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 7. CAS 1803582-93-5 | Sigma-Aldrich [sigmaaldrich.com]

Application Note: Construction of Quaternary Centers via Photoredox Catalysis using Tert-butyl 2,2,2-trifluoroethyl Oxalate

The following Application Note is designed for researchers and drug development professionals. It synthesizes the mechanistic principles of photoredox catalysis with practical, bench-ready protocols for using Tert-butyl 2,2,2-trifluoroethyl oxalate as a superior radical precursor.

Executive Summary

The construction of all-carbon quaternary centers remains one of the most significant challenges in organic synthesis due to severe steric repulsion during bond formation. Traditional methods (e.g.,

Tert-butyl 2,2,2-trifluoroethyl oxalate represents a specialized class of "mixed oxalate" reagents designed to overcome these limitations. By leveraging the unique redox properties of the 2,2,2-trifluoroethyl (TFE) group, this reagent functions as a robust, bench-stable precursor for generating bulky tert-butyl radicals under mild photoredox conditions. This protocol details the use of this reagent in Giese-type radical additions to electron-deficient alkenes, providing a modular platform for installing quaternary centers in complex scaffolds.

Key Advantages

-

Enhanced Stability: Unlike N-phthalimidoyl oxalates (Overman reagents), TFE oxalates are resistant to premature hydrolysis on the bench.

-

Redox Tunability: The electron-withdrawing trifluoroethyl group lowers the reduction potential of the oxalate ester, facilitating Single Electron Transfer (SET) without requiring harsh reductants.

-

Operational Simplicity: Soluble in common organic solvents (DCM, DMSO), avoiding the heterogeneity issues often seen with Cesium oxalate salts (MacMillan reagents).

Mechanistic Principles

The utility of Tert-butyl 2,2,2-trifluoroethyl oxalate lies in its ability to undergo reductive fragmentation . The reaction proceeds via a visible-light-mediated photoredox cycle, typically employing an Iridium or Ruthenium photocatalyst.[1]

The Pathway[2]

-

Excitation: The photocatalyst (PC) is excited by blue light (

) to its excited state ( -

Reductive Quenching/SET: The excited catalyst (or a reduced state in a reductive quenching cycle) donates an electron to the Tert-butyl 2,2,2-trifluoroethyl oxalate .

-

Fragmentation: The resulting radical anion collapses. The trifluoroethoxide anion (

) acts as a leaving group due to the inductive stabilization of the fluorine atoms. -

Decarboxylation: The remaining acyl radical rapidly loses two molecules of

, generating the nucleophilic tert-butyl radical ( -

C-C Bond Formation: The

adds to an electron-deficient alkene (Michael acceptor), forming a new C-C bond and a stabilized -

Turnover: The cycle closes via oxidation of the radical intermediate or Hydrogen Atom Transfer (HAT), completing the synthesis of the quaternary center.

Mechanistic Diagram (Graphviz)

Caption: Figure 1. Reductive photoredox cycle for the generation of tert-butyl radicals from trifluoroethyl oxalate precursors.

Experimental Protocol

This protocol describes the coupling of Tert-butyl 2,2,2-trifluoroethyl oxalate with a model Michael acceptor (e.g., Methyl acrylate) to form a quaternary center.

Materials & Reagents

| Component | Specification | Role |

| Precursor | Tert-butyl 2,2,2-trifluoroethyl oxalate (1.0 equiv) | Radical Source |

| Substrate | Electron-deficient alkene (1.5 - 2.0 equiv) | Radical Trap |

| Photocatalyst | Redox Catalyst | |

| Solvent | DMSO or DMSO/H2O (9:1) | Medium |

| Base/Additives | Hantzsch Ester or DIPEA (if reductive quenching required) | Reductant (Optional) |

Step-by-Step Procedure

-

Setup:

-

In an 8 mL clear glass vial equipped with a magnetic stir bar, add the Photocatalyst (0.01 mmol) and Tert-butyl 2,2,2-trifluoroethyl oxalate (1.0 mmol).

-

If the alkene substrate is a solid, add it now (1.5 mmol).

-

-

Solvent Addition & Degassing:

-

Add anhydrous DMSO (5.0 mL).

-

If the alkene is liquid, add it via microliter syringe.

-

Seal the vial with a septum cap.

-

Critical Step: Sparge the solution with Argon or Nitrogen for 10–15 minutes to remove dissolved oxygen (Oxygen quenches the excited photocatalyst and traps alkyl radicals).

-

-

Irradiation:

-

Place the vial in a photoreactor or approx. 2–3 cm away from a Blue LED lamp (450 nm, 30-40 W) .

-

Maintain stirring at room temperature. Use a fan to cool the reaction if the LEDs generate significant heat (maintain T < 35°C).

-

Irradiate for 12–24 hours. Monitor consumption of the oxalate by TLC or LC-MS.

-

-

Work-up:

-

Dilute the reaction mixture with Diethyl Ether (

) or Ethyl Acetate ( -

Wash the organic layer with brine, dry over

, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Note: The quaternary product will typically be less polar than the starting acid/alcohol precursors but distinct from the oxalate.

-

Data Analysis & Troubleshooting

Expected Results

The formation of the quaternary center is confirmed by the disappearance of the oxalate carbonyl peaks in IR and the appearance of the tert-butyl singlet in

Troubleshooting Guide

| Issue | Possible Cause | Solution |

| Low Conversion | Oxygen quenching | Increase sparging time; ensure inert atmosphere. |

| No Reaction | Light intensity too low | Decrease distance to light source; check catalyst absorption overlap with LED emission. |

| Hydrolysis | Wet solvent | Use anhydrous DMSO; store oxalate in desiccator. |

| Side Products | Hydrogen atom abstraction | The radical is abstracting H from solvent. Increase concentration of alkene trap. |

Strategic Applications in Drug Discovery[1]

The ability to install a tert-butyl group (or other bulky tertiary alkyls using analogous TFE oxalates) is vital for:

-

Blocking Metabolic Hotspots: Introducing a quaternary center at a site of metabolic oxidation (e.g.,

to an amine or ether) significantly increases metabolic stability ( -

Conformational Locking: The "Thorpe-Ingold" effect of the quaternary center can lock a drug molecule into its bioactive conformation, improving potency.

-

Library Synthesis: This method allows for the "late-stage functionalization" of drug scaffolds. A complex alkene can be coupled with various alkyl oxalates to rapidly generate a library of analogs.

References

-

Overman, L. E., et al. (2013). "Direct Construction of Quaternary Carbons from Tertiary Alcohols via Photoredox-Catalyzed Fragmentation of tert-Alkyl N-Phthalimidoyl Oxalates." Journal of the American Chemical Society.[1]

-

MacMillan, D. W. C., et al. (2015).[1] "Oxalates as Activating Groups for Alcohols in Visible Light Photoredox Catalysis: Formation of Quaternary Centers by Redox-Neutral Fragment Coupling." Journal of the American Chemical Society.[1]

-

Fu, H., et al. (2022).[1] "Photoredox-catalyzed gem-difluoroallylation to construct all-carbon quaternary centers." Organic Chemistry Frontiers.

-

Sigma-Aldrich. "Tert-butyl 2,2,2-trifluoroethyl oxalate Product Page."

Sources

Troubleshooting & Optimization

Common side reactions with Tert-butyl 2,2,2-trifluoroethyl oxalate

User Guide & Troubleshooting Repository

Product Category: Heterobifunctional Building Blocks / Activated Esters Primary Application: Chemoselective Introduction of the tert-Butoxyoxalyl Motif Target Audience: Medicinal Chemists, Process Chemists, Structural Biologists

Technical Overview: The "Selectivity Scaffold"

Tert-butyl 2,2,2-trifluoroethyl oxalate is a rationally designed heterobifunctional reagent. Its utility stems from the dramatic electronic and steric differentiation between its two ester termini:

-

The "Warhead" (Trifluoroethyl Ester): The electron-withdrawing trifluoromethyl group (

) significantly lowers the pKa of the leaving group (2,2,2-trifluoroethanol, pKa ~12.4) and activates the adjacent carbonyl toward nucleophilic attack. -

The "Shield" (tert-Butyl Ester): The bulky tert-butyl group provides steric protection against nucleophilic attack and is resistant to basic hydrolysis under mild conditions, yet remains cleanly removable under acidic conditions (TFA/DCM).

Core Reaction Logic:

Researchers utilize this reagent to react exclusively at the trifluoroethyl (TFE) terminus with amines, hydrazines, or enolates, generating tert-butyl oxamates or

Troubleshooting Guide: Common Side Reactions

This module addresses specific failure modes rooted in the competing reactivities of the oxalate core.

Issue A: Premature Loss of the tert-Butyl Group

Symptom: Analysis (LCMS/NMR) shows formation of the mono-acid (Oxalic acid mono-trifluoroethyl ester) or complete degradation to oxalic acid. Diagnosis: Acid-Catalyzed Isobutylene Elimination. Mechanism: The tert-butyl ester is highly sensitive to Brønsted acids. If the reaction generates strong acid byproducts (e.g., HCl from amine salts) or if acidic workup is too aggressive, the tert-butyl cation is ejected, eliminating as isobutylene gas.

Corrective Protocol:

-

Buffer the System: Always include a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) if the nucleophile is supplied as a salt (e.g., amine hydrochloride).

-

Avoid Strong Acid Workups: Do not wash with 1M HCl. Use saturated

or citrate buffer (pH 4–5) instead. -

Temperature Control: Keep reaction temperatures below 50°C. Thermal elimination of isobutylene can occur at elevated temperatures even without acid catalyst.

Issue B: "Wrong-Way" Regioselectivity (Attack at t-Bu Carbonyl)

Symptom: Formation of Trifluoroethyl oxamates (retention of TFE group, loss of t-Bu group). Diagnosis: Steric mismatch or highly reactive unhindered nucleophiles. Mechanism: While the TFE carbonyl is electronically activated, extremely small, "hot" nucleophiles (e.g., methoxide, hydride) might attack the tert-butyl carbonyl if the TFE side is sterically occluded by the nucleophile's own structure, or simply due to statistical probability in uncontrolled exotherms.

Corrective Protocol:

-

Temperature Control: Conduct the addition at -78°C or 0°C to maximize the kinetic preference for the activated TFE ester.

-

Stoichiometry: Add the nucleophile to the oxalate solution (inverse addition) to maintain a high concentration of the electrophile, favoring the faster reaction (TFE displacement).

Issue C: Hydrolysis & TFE Exchange

Symptom: Low yield; presence of oxalic acid mono-tert-butyl ester or transesterified byproducts (e.g., methyl ester if MeOH is used). Diagnosis: Moisture contamination or solvent incompatibility. Mechanism: The TFE ester is so activated that it hydrolyzes 100–1000x faster than a standard ethyl ester. Furthermore, using nucleophilic solvents (MeOH, EtOH) leads to rapid transesterification, displacing the TFE group with a less reactive alkyl group.

Corrective Protocol:

-

Solvent Selection: Use strictly anhydrous, non-nucleophilic solvents (DCM, THF, MeCN). Never use alcohols.

-

Drying: Flame-dry glassware and use molecular sieves. The TFE ester is moisture-sensitive.

Visualizing the Reactivity Landscape

The following diagram maps the kinetic pathways. The Green path is the desired chemoselective acylation. Red paths represent common side reactions.

Caption: Kinetic pathway analysis showing the chemoselective preference for TFE displacement (Green) vs. moisture and acid-induced failure modes (Red).

Comparative Stability Data

The following table illustrates why the TFE ester reacts preferentially, and why the tert-butyl group requires specific handling.

| Functional Group | Relative Rate of Hydrolysis (pH 7) | Leaving Group pKa | Primary Liability |

| Trifluoroethyl Ester | High (Fast) | ~12.4 (TFE) | Moisture / Nucleophiles |

| Ethyl Ester | Low (Reference) | ~16.0 (EtOH) | Base / Strong Nu |

| tert-Butyl Ester | Very Low (Steric Shield) | ~17.0 (t-BuOH) | Acid (TFA/HCl) |

Frequently Asked Questions (FAQs)

Q: Can I use methanol as a solvent to improve solubility? A: No. Methanol is a nucleophile. It will rapidly attack the activated trifluoroethyl carbonyl via transesterification, generating tert-butyl methyl oxalate and releasing trifluoroethanol. Use THF, DCM, or DMF instead.

Q: I see a new peak in the NMR around 3.9 ppm (quartet) that correlates with my product. What is it?

A: This is likely 2,2,2-trifluoroethanol (TFE) , the leaving group. It forms a hydrogen-bonded complex with amides and can be difficult to remove by simple evaporation (

-

Fix: Wash the organic layer with water or brine (TFE is water-soluble) or use high-vacuum drying with mild heating.

Q: Why did my tert-butyl group disappear during silica gel chromatography? A: Silica gel is slightly acidic. If your product is acid-sensitive or if the silica is "active", it can cleave the tert-butyl ester.

-

Fix: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes to neutralize acidic sites before loading your sample.

Q: Can I use this reagent to make the trifluoroethyl oxamate (retaining the TFE group)? A: Not efficiently. To do that, you would need to attack the tert-butyl side, which is sterically hindered and electronically deactivated. You should use a symmetric bis(trifluoroethyl) oxalate or a different mixed oxalate for that purpose.

References

-

Reactivity of Trifluoroethyl Esters

-

Stability of tert-Butyl Esters

-

General Oxalate Chemistry

Sources

- 1. 466684-90-2 | Bis(2,2,2-trifluoroethyl) oxalate [fluoromart.com]

- 2. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. vaia.com [vaia.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Efficient and practical synthesis of monoalkyl oxalates under green conditions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Trifluoroethylation Reactions

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for trifluoroethylation reactions. This guide, prepared by a Senior Application Scientist, is designed to provide you with in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and improve the yield and efficiency of your trifluoroethylation experiments. The trifluoroethyl group is a critical bioisostere for ethyl and ethoxy groups, making its successful incorporation into molecules of pharmaceutical and agrochemical interest a key objective in modern synthetic chemistry.[1]

This resource is structured to address specific issues you may encounter, providing not just procedural steps but also the underlying scientific reasoning to empower you to make informed decisions in your research.

Troubleshooting Guide: Low Yield and Side Reactions

Low yield is one of the most common frustrations in synthetic chemistry. In trifluoroethylation reactions, this can stem from a variety of factors, from reagent choice to reaction conditions. This section will diagnose potential problems and offer targeted solutions.

Question 1: My trifluoroethylation reaction has a low yield. What are the likely causes and how can I fix it?

Low yields in trifluoroethylation can be attributed to several factors. Let's break them down systematically.

1. Sub-optimal Trifluoroethylating Reagent:

-

The Problem: The reactivity of your chosen trifluoroethylating reagent may not be suitable for your specific substrate. Reagents vary significantly in their electrophilicity and reaction mechanism.[2]

-

The Solution: Reagent Selection and Optimization.

-

For Nucleophilic Substrates (N, O, S-H): If you are working with amines, alcohols, or thiols, consider using highly electrophilic reagents. Aryl(trifluoroethyl)iodonium salts have demonstrated high reactivity under mild, often transition-metal-free conditions.[3] For instance, mesityl(2,2,2-trifluoroethyl)iodonium triflate is effective for the trifluoroethylation of sensitive substrates like quinazolinones.[3]

-

For C-H Functionalization: Palladium-catalyzed C-H activation often requires specific hypervalent iodine reagents.[4]

-

Practical & Catalyst-Free Approach for Amines: For a more robust and functional-group-tolerant method, especially for secondary amines, a catalyst-free approach using trifluoroacetic acid (TFA) as the trifluoroethyl source with a silane reducing agent can be highly effective.[5][6][7]

-

Comparison of Common Electrophilic Trifluoroethylating Reagents:

| Reagent Class | Example(s) | Key Advantages | Common Substrates |

| Hypervalent Iodine Reagents | Togni Reagents, Umemoto Reagents, Aryl(trifluoroethyl)iodonium salts | High electrophilicity, mild reaction conditions, broad substrate scope.[2][8][9][10][11][12][13][14] | C, N, O, S-nucleophiles, alkenes, alkynes.[1][4][15] |

| Sulfonium Salts | Yagupolskii-Umemoto Reagents | Tunable reactivity based on substituents.[10][16][17][18] | C-nucleophiles, arenes, alkenes.[10] |

| Simple Trifluoroethyl Sources | 2,2,2-Trifluoroethyl iodide, Trifluoroacetic acid (TFA) | Cost-effective, readily available.[3][5][19][20] | Often require activation (e.g., photoredox catalysis for trifluoroethyl iodide) or specific reaction conditions (e.g., silane reduction for TFA).[5][7][19][20] |

2. Inappropriate Reaction Conditions:

-

The Problem: The solvent, base, temperature, or presence of moisture and air can significantly impact the reaction outcome.

-

The Solution: Systematic Optimization of Parameters.

-

Solvent: The choice of solvent can influence reagent solubility and stability. For instance, trifluoroethylation of secondary amines with TFA and phenylsilane works well in tetrahydrofuran (THF).[6][7]

-

Base: The base plays a crucial role in deprotonating the nucleophile. For O-trifluoromethylation with Umemoto's reagent, an alkyl amine base like diisopropylethylamine is effective.[15] However, some reactions are catalyst- and base-free.[5][7]

-

Temperature: Many modern trifluoroethylation reactions proceed at room temperature.[3][4] However, for less reactive substrates, gentle heating (e.g., 70°C) may be necessary.[5] Conversely, some reagents may decompose at elevated temperatures.[8]

-

Atmosphere: While many modern protocols are robust and do not require strict exclusion of air and moisture, sensitive reagents or catalytic cycles may necessitate an inert atmosphere (e.g., nitrogen or argon).[5][7]

-

Workflow for Optimizing Reaction Conditions:

Caption: A systematic workflow for troubleshooting low yields in trifluoroethylation reactions.

Question 2: I'm observing significant side product formation. How can I improve the selectivity of my reaction?

Side product formation often points to issues with chemoselectivity or competing reaction pathways.

1. Competing Nucleophiles:

-

The Problem: In multifunctional substrates, other nucleophilic sites can compete with the target site. For example, in a molecule containing both an amine and an alcohol, N- vs. O-trifluoroethylation can be a challenge.

-

The Solution: Leveraging Reagent Chemoselectivity and Protecting Groups.

-

Chemoselective Reagents: Some reagents exhibit high chemoselectivity. For instance, in situ generated bis(trifluoroethyl) sulfate from sulfuryl fluoride and trifluoroethanol is highly selective for the alkylation of thiols, even in the presence of unprotected amines, alcohols, or carboxylic acids.[21]

-

Protecting Groups: If a highly selective reagent is not available, consider protecting the more reactive functional groups. For example, a silyl protecting group can be used for alcohols, which can be easily removed after the trifluoroethylation step.[6][7]

-

2. Radical vs. Ionic Pathways:

-

The Problem: Some electrophilic trifluoromethylating reagents can generate trifluoromethyl radicals via single-electron transfer (SET), leading to undesired radical-mediated side reactions.[2]

-

The Solution: Modifying Reaction Conditions to Favor the Desired Pathway.

-

Photoredox Catalysis: In many cases, a radical pathway is desired and can be controlled using photoredox catalysis. Visible-light-induced reactions can enable specific transformations, such as the difunctionalization of styrenes.[19][20]

-

Additives: The addition of radical scavengers (e.g., TEMPO) can help determine if a radical pathway is contributing to side product formation. Conversely, radical initiators can be used if a radical pathway is desired.

-

Frequently Asked Questions (FAQs)

This section addresses common questions regarding specific aspects of trifluoroethylation reactions.

Q1: How do I choose between an electrophilic and a nucleophilic trifluoroethylation strategy?

The choice depends on your starting materials.

-

Electrophilic Trifluoroethylation: Use this approach when your substrate is a nucleophile (e.g., amine, alcohol, thiol, carbanion). You will use an electrophilic trifluoroethylating reagent (e.g., Togni's reagent, Umemoto's reagent).

-

Nucleophilic Trifluoroethylation: This is suitable when your substrate is an electrophile (e.g., aldehyde, ketone, imine). You will use a nucleophilic trifluoroethylating reagent, such as Ruppert-Prakash reagent (TMSCF3), often in the presence of an activator.[22]

Logical Flow for Choosing a Trifluoroethylation Strategy:

Caption: Decision tree for selecting the appropriate trifluoroethylation strategy based on the substrate.

Q2: My trifluoroethylated product is difficult to purify. What are some effective purification strategies?

Purification can be challenging due to the unique properties of fluorinated compounds.

-

Standard Chromatography: Flash column chromatography on silica gel is the most common method. However, the high polarity of some trifluoroethylated products (especially amines) can lead to streaking. Using a solvent system with a small amount of a basic modifier (e.g., triethylamine in ethyl acetate/hexanes) can improve peak shape.

-

Purification of Volatile Products: Some trifluoroethylated products are volatile.[6] In such cases, purification by distillation may be more effective than chromatography.

-

Removal of Trifluoroethanol: If trifluoroethanol is used as a reagent or is a byproduct, its removal can be difficult due to its high boiling point. Molecular sieves with a pore size of 0.5-1.0 nm (e.g., 13X) can be used to selectively remove trifluoroethanol from organic liquids.[23]

-

Crystallization: If your product is a solid, recrystallization is an excellent method for achieving high purity.[24]

Q3: Are there any safety concerns with trifluoroethylating reagents?

Yes, some reagents require careful handling.

-

Hypervalent Iodine Reagents: Togni reagent II is metastable and can undergo exothermic decomposition upon heating above its melting point.[8] It is crucial to store it properly and avoid excessive heat.

-

Pyrophoric Reagents: Traditional methods for trifluoroethylation of amines sometimes involve the use of pyrophoric reagents like lithium aluminum hydride for the reduction of trifluoromethylamides.[25] Newer methods, such as the catalyst-free approach with TFA and silanes, avoid these hazardous reagents.[5][7]

-

General Precautions: Always consult the Safety Data Sheet (SDS) for any reagent you are using. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Experimental Protocols

Protocol 1: Catalyst-Free Trifluoroethylation of a Secondary Amine using Trifluoroacetic Acid

This protocol is adapted from the work of Denton and co-workers and is noted for its practicality and high functional group tolerance.[5][7]

Materials:

-

Secondary amine (1.0 equiv)

-

Trifluoroacetic acid (TFA) (1.75 equiv)

-

Phenylsilane (PhSiH3) (2.0 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add the secondary amine (e.g., 0.50 mmol).

-

Add anhydrous THF (e.g., 2.5 mL).

-

Add phenylsilane (2.0 equiv).

-

Add trifluoroacetic acid (1.75 equiv) dropwise to the stirring solution.

-

Stir the reaction mixture at 70 °C for 16 hours. The reaction can be monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-